molecular formula C13H10N4O4 B5707405 N'-{[(4-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide

N'-{[(4-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide

Cat. No.: B5707405
M. Wt: 286.24 g/mol
InChI Key: MJQSMPVOHSOVHI-UHFFFAOYSA-N
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Description

N’-{[(4-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide is a complex organic compound characterized by the presence of a pyridine ring substituted with a carboximidamide group and a 4-nitrophenyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(4-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide typically involves the reaction of 4-nitrophenyl chloroformate with pyridine-3-carboximidamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-{[(4-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride.

    Substitution: The carbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding amine derivatives.

    Reduction: Formation of reduced nitro compounds.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N’-{[(4-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{[(4-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring and carboximidamide group may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[(4-Chloroanilino)carbonyl]oxy}-5-nitrothiophene-3-carboximidamide
  • (4-nitrophenoxy)carbonyloxymethyl acetate

Uniqueness

N’-{[(4-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c14-12(10-2-1-7-15-8-10)16-21-13(18)9-3-5-11(6-4-9)17(19)20/h1-8H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQSMPVOHSOVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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